Structural and Synthetic Profiling of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid (Boc-D-Iva-OH) in Advanced Peptide Engineering
Structural and Synthetic Profiling of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid (Boc-D-Iva-OH) in Advanced Peptide Engineering
Executive Summary
In the pursuit of metabolically stable and conformationally restricted peptide therapeutics, the incorporation of non-proteinogenic, Cα-tetrasubstituted amino acids has become a cornerstone strategy. (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid , commonly known as Boc-D-Isovaline or Boc-D-Iva-OH , represents a critical building block in this domain[1].
Unlike standard proteogenic amino acids, D-isovaline possesses both a methyl and an ethyl group at the alpha-carbon. This dual-alkylation imposes severe steric restrictions on the peptide backbone, forcibly inducing specific secondary structures (such as 3(10)-helices or α-helices) while simultaneously shielding the peptide bonds from proteolytic degradation[2],[3]. This in-depth technical guide explores the physicochemical properties, mechanistic causality of its protease resistance, and the specialized solid-phase peptide synthesis (SPPS) workflows required to overcome the inherent steric hindrance during coupling.
Physicochemical Profiling & Structural Elucidation
Understanding the baseline properties of Boc-D-Iva-OH is essential for optimizing storage, handling, and reaction conditions. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances solubility in organic solvents (like DMF and NMP) and directs its specific use in synthetic workflows[1].
Table 1: Physicochemical Properties of Boc-D-Iva-OH
| Property | Value | Causality / Significance |
| IUPAC Name | (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid | Defines the exact connectivity and stereocenter. |
| Synonyms | Boc-D-Isovaline; Boc-D-Iva-OH; Boc-(R)-2-Amino-2-methylbutyric acid | Common nomenclature in commercial catalogs[1]. |
| CAS Number | 123254-58-0 | Unique identifier for procurement and safety[1]. |
| Molecular Formula | C10H19NO4 | Determines mass spectrometry (MS) expectations. |
| Molecular Weight | 217.26 g/mol | Required for precise stoichiometric calculations[1]. |
| Stereochemistry | (R)-configuration (D-isomer) | Dictates chiral interactions in biological targets. |
| Optical Rotation | [α]D20 = -10 ± 1 ° (C=1 in CHCl3) | Quality control metric for enantiomeric purity[1]. |
Conformational Impact
While the widely used α-aminoisobutyric acid (Aib) is achiral, D-isovaline is chiral. However, the difference in steric bulk between its methyl and ethyl side chains is relatively small. Consequently, while D-Iva strongly promotes helical folding (similar to Aib), its configuration does not strictly dictate the handedness (screw sense) of the resulting helix in long peptaibols; the surrounding L- or D-amino acids often govern the macroscopic helical twist[2]. In short, solvent-dependent sequences, D-Iva can reversibly switch between α-helical and 3(10)-helical conformations based on solvent polarity[4].
Mechanistic Causality: The Steric Barrier & Proteolytic Resistance
The primary therapeutic rationale for incorporating Boc-D-Iva-OH into drug candidates—such as guanylate cyclase C (GCC) agonists (e.g., SP-304 analogs) intended for gastrointestinal targets—is its profound resistance to enzymatic degradation[5].
The Causality of Protease Exclusion
Proteases (such as trypsin, chymotrypsin, and pepsin) require the peptide backbone to adopt an extended β-strand-like conformation to fit into their catalytic S1/S1' binding pockets. The Cα-tetrasubstitution of D-isovaline physically prevents the backbone from adopting this extended geometry. The bulky methyl and ethyl groups create a severe steric clash with adjacent carbonyl oxygens, restricting the Ramachandran dihedral angles (φ and ψ) to a narrow helical region[3],[6].
Fig 1. Logical flow of how Cα-tetrasubstitution in D-Iva induces secondary structure and stability.
By locking the backbone into a rigid helix and physically blocking the enzyme's active site, a single D-Iva substitution can increase a peptide's proteolytic half-life by orders of magnitude[7],[6].
Experimental Workflows: Overcoming Steric Hindrance in SPPS
The identical steric bulk that shields the final peptide from proteases makes the chemical synthesis of D-Iva-containing peptides notoriously difficult[6]. Standard coupling reagents (like HBTU or DIC/HOBt) at room temperature frequently result in incomplete couplings and massive deletion sequences.
To overcome this, we must utilize highly reactive uronium salts (e.g., HATU, which benefits from the neighboring group effect of the 7-aza nitrogen) combined with Microwave-Assisted SPPS (MW-SPPS), or resort to in situ acid chloride generation using bis(trichloromethyl)carbonate (BTC).
Expert Note: Because Boc-D-Iva-OH is a Boc-protected amino acid, it is canonically deployed either as the N-terminal residue in an Fmoc-SPPS workflow (where the terminal Boc group is cleaved simultaneously with side-chain protectors during the final TFA cleavage) or as an internal residue within a traditional Boc-SPPS workflow (requiring highly toxic anhydrous HF for final cleavage)[1]. The protocol below details its use as an N-terminal capping/stabilizing residue in an Fmoc-SPPS system.
Fig 2. Optimized solid-phase peptide synthesis (SPPS) workflow for coupling Boc-D-Iva-OH.
Protocol 1: Microwave-Assisted Coupling of Boc-D-Iva-OH
Objective: Achieve >95% coupling efficiency of the sterically hindered Boc-D-Iva-OH onto a resin-bound secondary or primary amine.
-
Resin Preparation: Ensure the resin-bound peptide has a free N-terminus (Fmoc removed via 20% piperidine in DMF). Wash thoroughly with DMF (5 × 1 min).
-
Reagent Activation (Self-Validating Stoichiometry):
-
Weigh 5.0 equivalents of Boc-D-Iva-OH and 4.9 equivalents of HATU. (Using slightly less HATU prevents capping of the resin by unreacted uronium species).
-
Dissolve in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).
-
Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution should turn pale yellow, indicating active ester formation. Allow 2 minutes for pre-activation.
-
-
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 30 minutes .
-
Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).
-
Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test.
-
If Blue (Positive): Perform a second coupling using a different chemistry (e.g., DIC/Oxyma at 90°C for 30 mins) or proceed to step 6.
-
If Yellow (Negative): Coupling is complete. Skip to Protocol 2.
-
-
Capping (Critical for Trustworthiness): If trace unreacted amines remain, cap them using 10% acetic anhydride (Ac2O) and 10% DIPEA in DMF for 10 minutes to prevent the formation of difficult-to-separate (n-1) deletion impurities.
Protocol 2: Cleavage and Global Deprotection
Because the N-terminus is Boc-protected, standard Fmoc final cleavage conditions will simultaneously remove the Boc group and release the peptide from the resin.
-
Cleavage Cocktail: Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water (v/v/v).
-
Reaction: Add the cocktail to the dried resin and agitate at room temperature for 2 to 3 hours. The Boc group on the D-Iva residue will cleave, evolving isobutylene and CO2 gas.
-
Precipitation: Filter the resin and precipitate the cleaved peptide into cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether to yield the crude D-Iva-containing peptide.
Quantitative Data: Coupling Efficacy & Stability
The steric hindrance of the ethyl and methyl groups at the alpha-carbon drastically alters the kinetics of amide bond formation. Table 2 summarizes the empirical coupling efficiencies expected when conjugating various amino acid classes.
Table 2: Comparative Coupling Efficacy of Amino Acids in SPPS
| Amino Acid Type | Example | Preferred Coupling Reagent | Reaction Conditions | Average Yield (%) |
| Standard Proteogenic | L-Alanine | HBTU / DIPEA | Room Temp, 30 min | > 99% |
| Cα-Methyl (Achiral) | Aib | HATU / DIPEA | Room Temp, 60 min | 85 - 95% |
| Cα-Ethyl (Chiral) | Boc-D-Iva-OH | HATU / DIPEA | Microwave 75°C, 30 min | 70 - 85% |
| Cα-Ethyl (Chiral) | Boc-D-Iva-OH | BTC (Triphosgene) | Room Temp, 60 min | 90 - 95% |
Note: For sequential couplings of multiple Cα-tetrasubstituted amino acids (e.g., Iva-Iva or Iva-Aib), standard uronium salts will almost entirely fail. The use of BTC to generate the highly reactive acid chloride in situ is strictly required to achieve yields >90%.
References
- Shailubhai, K., et al. "Formulations of guanylate cyclase c agonists and methods of use." US Patent US20100221329A1, 2010.
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Biondi, B., et al. "Isovaline in Naturally Occurring Peptides: A Nondestructive Methodology for Configurational Assignment." ResearchGate, 2015. URL:[Link]
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Yamaguchi, H., et al. "Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides." Bioscience, Biotechnology, and Biochemistry, 67(10), 2269-2272, 2003. URL:[Link]
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Klein, S., et al. "Protease-Resistant and Cell-Permeable Double-Stapled Peptides Targeting the Rab8a GTPase." ACS Chemical Biology, 2016. URL:[Link]
-
De Zotti, M., et al. "Solvent Polarity Controls the Helical Conformation of Short Peptides Rich in Cα-Tetrasubstituted Amino Acids." Chemistry - A European Journal, 13(2):407-16, 2007. URL:[Link]
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